molecular formula C13H13NO2 B554241 (R)-3-Amino-3-(2-naphthyl)-propionic acid CAS No. 786637-72-7

(R)-3-Amino-3-(2-naphthyl)-propionic acid

Cat. No. B554241
CAS RN: 786637-72-7
M. Wt: 215.25 g/mol
InChI Key: JASNXOXPNZWQRV-GFCCVEGCSA-N
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Description

“®-3-Amino-3-(2-naphthyl)-propionic acid” is a compound that contains an amino group and a carboxylic acid group. It also has a 2-naphthyl group, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings .


Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions, with 2-naphthol being a common starting material due to its low cost, ease of handling, and eco-friendliness . An efficient stereoselective synthesis of diverse trans-naphtho oxazines via a one-pot condensation reaction of 2-naphthol, 3-amino-5-methylisoxazole, and arylaldehydes has been described .


Molecular Structure Analysis

The molecular structure of “®-3-Amino-3-(2-naphthyl)-propionic acid” would be expected to contain a total of 26 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .


Chemical Reactions Analysis

The compound can participate in various organic reactions due to the electron-rich aromatic framework of the 2-naphthol component, which has multiple reactive sites . For example, it can undergo SN2 reactions, which are fundamental in organic chemistry .

Scientific Research Applications

Analytical Chemistry Applications

Naphthalene derivatives, such as naphthyl-amino acids, have been utilized in analytical chemistry for the detection, isolation, and analysis of various compounds. For example, the ninhydrin reaction, which forms Ruhemann's purple (RP) with primary amino groups, has been applied to the analysis of amino acids, peptides, and proteins across disciplines including agricultural, biochemical, and environmental sciences (Friedman, 2004).

Medicinal Chemistry Applications

Naphthalene derivatives have shown extensive potential in medicinal applications, particularly as anticancer agents. Some naphthalimide compounds, which contain the naphthalene framework, have entered clinical trials for cancer treatment and are being investigated for their potential as drugs for various diseases due to their ability to interact with biological molecules (Gong et al., 2016).

Environmental Science Applications

In environmental science, the analysis and removal of naphthenic acids from environmental samples, such as oil sands process-affected water (OSPW), are critical due to their toxicity and environmental impact. Advanced analytical techniques, including mass spectrometry, have been developed to characterize naphthenic acids and other related compounds in environmental samples (Kovalchik et al., 2017).

Future Directions

The future directions in the research and application of “®-3-Amino-3-(2-naphthyl)-propionic acid” could involve the design of new multicomponent strategies for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles . This could potentially lead to the development of new materials, dyes, pigments, and pharmaceuticals .

properties

IUPAC Name

(3R)-3-amino-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASNXOXPNZWQRV-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375920
Record name (3R)-3-Amino-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

786637-72-7
Record name (3R)-3-Amino-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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